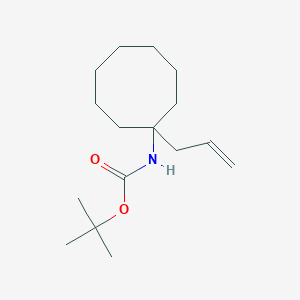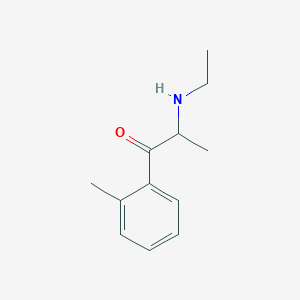
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Descripción general
Descripción
“2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N4. It has a molecular weight of 239.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.15 and a molecular formula of C8H16Cl2N4 . Unfortunately, specific information such as boiling point and storage conditions are not available .Aplicaciones Científicas De Investigación
Antagonist Activity
- 5-HT2 Antagonist : Compounds with 1,2,4-triazol-3-yl piperidine structures, including variations like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, have shown potent 5-HT2 antagonist activity, surpassing ritanserin and displaying specificity towards 5-HT2 receptors without alpha 1 antagonist activity (Watanabe et al., 1992).
Antimicrobial Activities
- Potent Antimicrobial Effects : New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including structures with piperidine, have been synthesized and demonstrated strong antimicrobial activity. A detailed structure-activity study was conducted to optimize their effects (Krolenko et al., 2016).
Muscarinic Activity
- Muscarinic Receptor Affinity : Arecoline bioisosteres, where the ester group is replaced by a 1,2,3-triazole-4-yl or a tetrazole-5-yl group including piperidine derivatives, were synthesized. They showed in vitro affinity and efficacy at muscarinic receptors, indicating potential as muscarinic agonists (Moltzen et al., 1994).
Antihypertensive Agents
- Antihypertensive Potential : 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines have been synthesized and evaluated for their potential as antihypertensive agents. They demonstrated significant activity in reducing blood pressure, suggesting a role as ganglionic blocking agents (Meyer et al., 1989).
Antifungal Activity
- Antifungal Efficacy : Novel 1,2,4-triazines with 1,2,3-triazole and piperidine rings have been developed, showing effective antifungal activity against a range of fungal species. Their structure-activity relationship was explored to understand their efficacy (Sangshetti & Shinde, 2010).
Anti-Diabetic Drugs
- Dipeptidyl Peptidase-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications via Dipeptidyl peptidase-4 (DPP-4) inhibition. They demonstrated strong inhibition potential and insulinotropic activities, suggesting their role in diabetes treatment (Bindu et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is not available, similar compounds have shown promising anticancer activity. For example, novel 1,2,4-triazole derivatives have been evaluated as promising anticancer agents . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
Propiedades
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXRCIKIFRJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



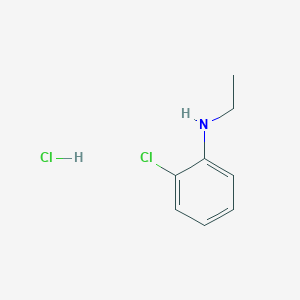
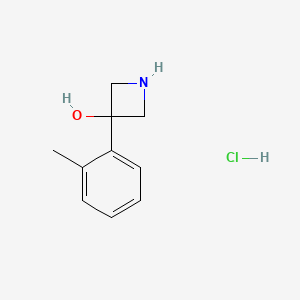
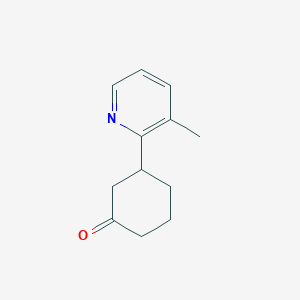
amine hydrochloride](/img/structure/B1434052.png)
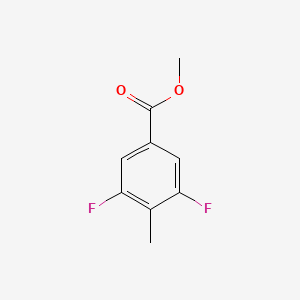
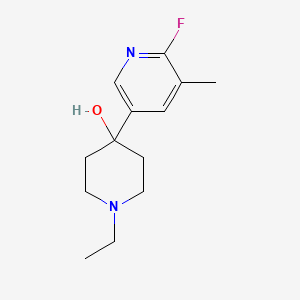
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
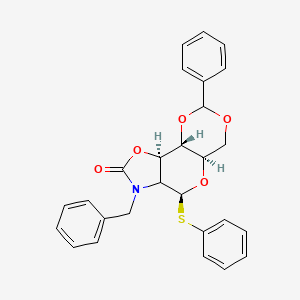

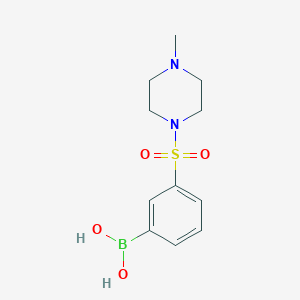
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
